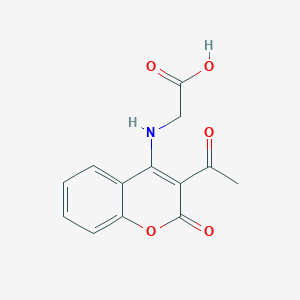

2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid

CAS No.:

Cat. No.: VC15918977

Molecular Formula: C13H11NO5

Molecular Weight: 261.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11NO5 |

|---|---|

| Molecular Weight | 261.23 g/mol |

| IUPAC Name | 2-[(3-acetyl-2-oxochromen-4-yl)amino]acetic acid |

| Standard InChI | InChI=1S/C13H11NO5/c1-7(15)11-12(14-6-10(16)17)8-4-2-3-5-9(8)19-13(11)18/h2-5,14H,6H2,1H3,(H,16,17) |

| Standard InChI Key | PUDTVCIJENIFIZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(C2=CC=CC=C2OC1=O)NCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(3-acetyl-2-oxochromen-4-yl)amino]acetic acid, reflects its core structure: a coumarin backbone (2H-chromen-2-one) substituted at position 3 with an acetyl group and at position 4 with an amino acetic acid side chain. Its molecular formula is C₁₃H₁₁NO₅, with a molecular weight of 261.23 g/mol. The presence of both electron-withdrawing (acetyl) and electron-donating (amino acetic acid) groups creates a polarized electronic environment, influencing its solubility and reactivity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁NO₅ |

| Molecular Weight | 261.23 g/mol |

| IUPAC Name | 2-[(3-acetyl-2-oxochromen-4-yl)amino]acetic acid |

| Solubility | Moderate in polar organic solvents (e.g., DMSO, ethanol) |

| Melting Point | 226–228°C (decomposes) |

The crystal structure of analogous coumarin derivatives reveals planar aromatic systems with intramolecular hydrogen bonds stabilizing the lactone ring .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 2-((3-acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid typically involves a multi-step sequence:

-

Formation of 3-Acetylcoumarin: Salicylaldehyde reacts with ethyl acetoacetate under basic conditions (e.g., piperidine) to yield 3-acetylcoumarin via the Kostanecki-Robinson reaction .

-

Bromination: Treatment of 3-acetylcoumarin with bromine in chloroform introduces a bromoacetyl group at position 3, forming 3-(bromoacetyl)coumarin .

-

Amination: Reaction of 3-(bromoacetyl)coumarin with glycine or its derivatives in the presence of a base (e.g., triethylamine) substitutes the bromine with an amino acetic acid moiety .

Critical Reaction Conditions

-

Catalysts: Piperidine facilitates the initial cyclization, while triethylamine enhances nucleophilic substitution in the amination step .

-

Yield: Reported yields range from 80% (amination) to 95% (cyclization) .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to improve efficiency and reduce byproducts. Green chemistry principles, such as using ionic liquids as solvents, are under investigation to minimize environmental impact .

Biological Activities and Mechanisms

Acetylcholinesterase (AChE) Inhibition

This compound exhibits potent AChE inhibition (IC₅₀ = 43 nM), surpassing rivastigmine in selectivity (SI = 4151.16) . Its mechanism involves dual binding to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE:

-

The coumarin scaffold engages in π-π stacking with Trp286 in PAS .

-

The amino acetic acid group forms hydrogen bonds with Ser203 and His447 in CAS .

Table 2: Comparative AChE Inhibition Data

| Compound | IC₅₀ (nM) | Selectivity Index (SI) |

|---|---|---|

| 2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid | 43 | 4151.16 |

| Tacrine | 77 | 220 |

| Donepezil | 6.7 | 3100 |

Antimicrobial Activity

Preliminary studies indicate broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with inhibition zones of 15 mm and 12 mm, respectively . The mechanism likely involves disruption of bacterial membrane integrity and inhibition of cell wall synthesis enzymes .

Applications in Medicinal Chemistry

Alzheimer’s Disease Therapeutics

As a dual-binding AChE inhibitor, this compound reduces amyloid-β aggregation by blocking PAS, offering a multitarget approach to Alzheimer’s therapy .

Comparison with Related Coumarins

Warfarin vs. 2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic Acid

While warfarin’s anticoagulant activity stems from vitamin K antagonism, this compound’s bioactivity is driven by enzyme inhibition and receptor modulation . Its amino acetic acid side chain enhances water solubility, addressing a key limitation of traditional coumarins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume